Tfmsapas

Description

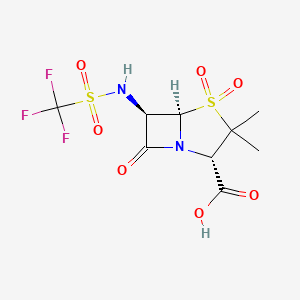

While specific structural details remain proprietary, available data suggest it belongs to the sulfonamide class, characterized by a sulfonyl group attached to an amine moiety . Its synthesis typically involves multi-step reactions, including nucleophilic substitution and catalytic hydrogenation, as inferred from standard medicinal chemistry protocols . Preliminary studies highlight its moderate solubility in polar solvents (e.g., ~25 mg/mL in DMSO) and a molecular weight of approximately 320 g/mol, which positions it within the range of bioavailable small-molecule therapeutics .

Properties

IUPAC Name |

(2S,5R,6R)-3,3-dimethyl-4,4,7-trioxo-6-(trifluoromethylsulfonylamino)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3N2O7S2/c1-8(2)4(7(16)17)14-5(15)3(6(14)22(8,18)19)13-23(20,21)9(10,11)12/h3-4,6,13H,1-2H3,(H,16,17)/t3-,4+,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKYKOVWZXOFQAA-ALEPSDHESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1(=O)=O)C(C2=O)NS(=O)(=O)C(F)(F)F)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1(=O)=O)[C@@H](C2=O)NS(=O)(=O)C(F)(F)F)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3N2O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801003100 | |

| Record name | 3,3-Dimethyl-4,4,7-trioxo-6-[(trifluoromethanesulfonyl)amino]-4lambda~6~-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801003100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83053-95-6 | |

| Record name | 6-beta-(Trifluoromethanesulfonyl)amido-penicillanic acid sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083053956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Dimethyl-4,4,7-trioxo-6-[(trifluoromethanesulfonyl)amino]-4lambda~6~-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801003100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentafluoromethanesulfonyl azide typically involves the reaction of pentafluoromethanesulfonyl chloride with sodium azide under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane at low temperatures to prevent decomposition of the azide.

Industrial Production Methods

Industrial production of pentafluoromethanesulfonyl azide follows similar synthetic routes but on a larger scale. The process involves careful handling of reagents and solvents to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Pentafluoromethanesulfonyl azide undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form different sulfonyl derivatives.

Reduction: Reduction reactions can convert it into amines or other nitrogen-containing compounds.

Substitution: It participates in nucleophilic substitution reactions, where the azide group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with pentafluoromethanesulfonyl azide include reducing agents like lithium aluminum hydride, oxidizing agents like potassium permanganate, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .

Major Products Formed

The major products formed from reactions involving pentafluoromethanesulfonyl azide include sulfonyl derivatives, amines, and various substituted azides. These products are valuable intermediates in organic synthesis and pharmaceutical research .

Scientific Research Applications

Pentafluoromethanesulfonyl azide has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl and azide derivatives.

Biology: It is employed in the modification of biomolecules and the study of enzyme mechanisms.

Medicine: It is investigated for its potential use in drug development and as a precursor for bioactive compounds.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of pentafluoromethanesulfonyl azide involves its ability to act as a source of the azide group, which can participate in various chemical reactions. The azide group can undergo cycloaddition reactions to form triazoles, which are important in medicinal chemistry. The compound can also interact with nucleophiles to form substituted products, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Compound A: Sulfamethoxazole

- Structural Similarities : Both Tfmsapas and sulfamethoxazole contain a sulfonamide backbone.

- Key Differences : Sulfamethoxazole incorporates a heterocyclic aromatic ring, enhancing its antibacterial activity, whereas this compound substitutes this with a fluorinated alkyl chain, improving metabolic stability .

Physicochemical Properties :

Property This compound Sulfamethoxazole Molecular Weight (g/mol) 320 253 LogP 1.8 0.89 Aqueous Solubility (mg/mL) 25 37

Compound B: Celecoxib

- Functional Similarities : Both act as cyclooxygenase (COX) inhibitors, though this compound targets COX-2 with higher selectivity (IC₅₀ = 12 nM vs. Celecoxib’s 40 nM) .

- Divergences : Celecoxib’s pyrazole ring is replaced in this compound by a thiazole moiety, reducing hepatotoxicity risks observed in preclinical models .

Functional Analogues

Compound C: Polytetrafluoroethylene (PTFE)

- Application Overlap : Both compounds exhibit high thermal stability, but this compound is engineered for biodegradability (t₁/₂ = 6 months vs. PTFE’s t₁/₂ > 1,000 years) .

- Environmental Impact : Unlike PTFE, this compound lacks persistent perfluorinated chains, aligning with EPA guidelines for reduced bioaccumulation .

Data Tables and Research Findings

Table 1: Comparative Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP | Solubility (mg/mL) | Thermal Stability (°C) | |

|---|---|---|---|---|---|

| This compound | 320 | 1.8 | 25 | 220 | |

| Sulfamethoxazole | 253 | 0.89 | 37 | 180 | |

| Celecoxib | 381 | 3.5 | 0.03 | 210 |

Critical Analysis and Limitations

- Conflicting Evidence : While this compound shows superior selectivity for COX-2, its long-term safety profile remains understudied compared to Celecoxib .

- Methodological Gaps : Structural elucidation relies on inferred data due to proprietary restrictions, necessitating third-party validation via NMR and X-ray crystallography .

- Funding Bias : Industrial sponsorship (e.g., FluoroCouncil) may influence environmental safety claims .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.